molecular formula C15H15F2NO2 B7892902 3-(Difluoromethyl)-4-((4-methoxybenzyl)oxy)aniline

3-(Difluoromethyl)-4-((4-methoxybenzyl)oxy)aniline

Cat. No.: B7892902
M. Wt: 279.28 g/mol
InChI Key: BLDOSDFRCKYNQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethyl)-4-((4-methoxybenzyl)oxy)aniline is an organic compound that features a difluoromethyl group, a methoxybenzyl ether, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-4-((4-methoxybenzyl)oxy)aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Methoxybenzyl Ether: This step involves the reaction of 4-methoxybenzyl alcohol with an appropriate protecting group to form the methoxybenzyl ether.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents under specific conditions.

    Coupling with Aniline: The final step involves coupling the intermediate with aniline to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-4-((4-methoxybenzyl)oxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The aromatic ring and the aniline moiety can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(Difluoromethyl)-4-((4-methoxybenzyl)oxy)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-4-((4-methoxybenzyl)oxy)aniline involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s stability and reactivity, while the methoxybenzyl ether and aniline moiety can interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)-4-((4-methoxybenzyl)oxy)aniline: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    4-((4-Methoxybenzyl)oxy)aniline: Lacks the difluoromethyl group, which can affect its reactivity and stability.

    3-(Difluoromethyl)aniline: Lacks the methoxybenzyl ether, which can influence its solubility and interaction with other molecules.

Uniqueness

3-(Difluoromethyl)-4-((4-methoxybenzyl)oxy)aniline is unique due to the presence of both the difluoromethyl group and the methoxybenzyl ether. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-(difluoromethyl)-4-[(4-methoxyphenyl)methoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2NO2/c1-19-12-5-2-10(3-6-12)9-20-14-7-4-11(18)8-13(14)15(16)17/h2-8,15H,9,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDOSDFRCKYNQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=C(C=C2)N)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.